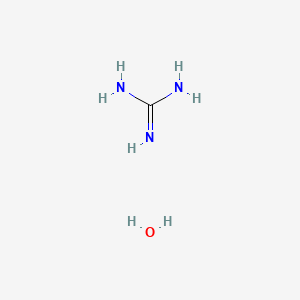

Guanidine, monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Properties

Guanidine monohydrate has been extensively studied for its antimicrobial properties. Recent research has demonstrated that guanidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study identified a new guanidine-core small molecule that showed potent antibacterial effects against clinical strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 0.5 to 1 mg/L .

Table 1: Antibacterial Activity of Guanidine Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Remarks |

|---|---|---|---|

| Guanidine-Core 1 | E. coli | 0.5 | Effective against resistant strains |

| Guanidine-Core 2 | Staphylococcus aureus | 1 | High potency against clinical isolates |

| Guanidine-Core 3 | Klebsiella pneumoniae | 2 | Broad-spectrum activity |

1.2 Cancer Research

Guanidine monohydrate is also being explored for its potential in cancer treatment. Modified polymeric materials incorporating guanidine have shown promising anticancer activity. In particular, studies on PMMA (polymethyl methacrylate) derivatives containing guanidine demonstrated enhanced cytotoxicity against lung cancer cell lines, indicating their potential as drug delivery systems .

Table 2: Anticancer Activity of PMMA-Guanidine Derivatives

| Polymer Type | Cancer Cell Line | Viability (%) after 24h | Remarks |

|---|---|---|---|

| PMMA-G | A549 (lung cancer) | 30 | Significant reduction |

| PMMA-H | A549 (lung cancer) | 25 | Higher efficacy than PMMA |

Material Science Applications

2.1 Development of Antimicrobial Polymers

Guanidine monohydrate is utilized in the synthesis of antimicrobial polymers that can be used in medical devices and coatings. Research has shown that polymers modified with guanidine exhibit enhanced antibacterial properties, making them suitable for applications in hospital settings to reduce infection rates .

2.2 Biofilm Inhibition

In dental applications, guanidine derivatives have been effective in inhibiting biofilm growth of Candida albicans on denture liners without compromising material integrity. This property is crucial for maintaining oral health in denture wearers .

Biochemical Research

3.1 Protein Folding and Stability

Guanidine monohydrate is commonly used as a denaturant in protein chemistry to study protein folding and stability. It disrupts hydrogen bonding and hydrophobic interactions, allowing researchers to analyze the unfolding pathways of proteins and understand their functional mechanisms.

Case Study: Reactivation of Septin Function

A notable study highlighted how guanidine hydrochloride could reactivate septin function in yeast mutants, suggesting its role in promoting proper protein assembly under stress conditions . This finding opens avenues for further research into the biochemical pathways influenced by guanidine compounds.

化学反応の分析

Acid-Base Reactions

Guanidine monohydrate acts as a strong Brønsted base (pKₐ ~13.6), readily forming guanidinium salts through protonation. Its reactivity with acids is fundamental to its role in organic synthesis:

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| HCl (aq) + CH₅N₃·H₂O → | Room temperature | [CH₆N₃]⁺Cl⁻ + H₂O | |

| H₂SO₄ + CH₅N₃·H₂O → | 0–5°C | [CH₆N₃]⁺HSO₄⁻ + H₂O | |

| Acetic acid + CH₅N₃·H₂O → | Reflux in EtOH | [CH₆N₃]⁺CH₃COO⁻ + H₂O |

These salts are stable and serve as intermediates in pharmaceuticals and agrochemical synthesis .

Condensation Reactions

Guanidine monohydrate participates in nucleophilic condensations, particularly with carbonyl compounds:

2.1. Aldimine Formation

Reacts with aldehydes to form hydrazones or aldimines via nucleophilic attack:

RCHO+CH N H O→RCH N NHC NH +H O

-

Example : Condensation with formaldehyde yields methylene-bis-guanidine derivatives, used in resin production .

2.2. Cycloadditions

Guanidine derivatives undergo cycloadditions with dienophiles like dimethyl acetylenedicarboxylate (DMAD):

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DMAD | 100°C, MW heating, 1 h | Imidazolidin-4-one derivatives | 75–92% |

This reaction proceeds via a tandem nucleophilic addition/cyclization mechanism, influenced by the guanidine’s acidity and steric environment .

Nucleophilic Substitution

The nitrogen atoms in guanidine monohydrate exhibit strong nucleophilicity, enabling displacement reactions:

3.1. Alkylation

Reacts with alkyl halides to form N-alkylguanidinium salts:

RX+CH N H O→[R N H C NH ]+X−+H O

3.2. Acylation

Acetylates under mild conditions:

CH N H O+Ac O→Ac NHC NH +AcOH

-

Key Data : Acetylation at 92–94°C for 8 h yields mono- and di-acetylated products (97.5% combined yield) .

4.1. Asymmetric Aziridination

Chiral guanidinium salts catalyze aziridine formation from glycinate esters and aldehydes:

RCHO+NH CH COOR GuanidineAziridine 2 carboxylate

Mechanistic Insights

Key factors influencing reactivity:

-

Basicity : The conjugate acid ([CH₆N₃]⁺) stabilizes transition states via hydrogen bonding .

-

Steric Effects : Bulkier substituents reduce reaction rates (e.g., isopropyl vs. methyl groups) .

-

Acid/Base Catalysis : Partial deprotonation of guanidine enhances nucleophilicity in cycloadditions .

Thermodynamic Data

Calorimetric studies reveal energetics of guanidine reactions:

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Reference |

|---|---|---|---|

| Neutralization with HCl | -58.2 | -62.4 | |

| Cycloaddition with DMAD | -120.7 | -95.3 |

特性

CAS番号 |

64120-25-8 |

|---|---|

分子式 |

CH7N3O |

分子量 |

77.09 g/mol |

IUPAC名 |

guanidine;hydrate |

InChI |

InChI=1S/CH5N3.H2O/c2-1(3)4;/h(H5,2,3,4);1H2 |

InChIキー |

OFZKYQYOBLPIPO-UHFFFAOYSA-N |

SMILES |

C(=N)(N)N.O |

正規SMILES |

C(=N)(N)N.O |

Key on ui other cas no. |

64120-25-8 |

関連するCAS |

113-00-8 (Parent) |

同義語 |

Chloride, Guanidinium Chloride, Guanidium Guanidine Guanidine Hydrochloride Guanidine Monohydrate Guanidine Monohydrobromide Guanidine Monohydrochloride Guanidine Monohydroiodine Guanidine Nitrate Guanidine Phosphate Guanidine Sulfate Guanidine Sulfate (1:1) Guanidine Sulfate (2:1) Guanidine Sulfite (1:1) Guanidinium Guanidinium Chloride Guanidium Chloride Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。